PI3Kδ Biochemical Inhibition: Class-Level SAR Indicating Pyrrolidine Preference Over Piperidine and Morpholine
In the Novartis PI3Kδ inhibitor patent series (US20190218217A1), compounds bearing a 2-(pyrrolidin-1-yl) group on the tetrahydropyrido[2,3-d]pyrimidin-4-one core consistently achieve PI3Kδ IC50 values below 100 nM, while analogous 2-piperidine and 2-morpholine derivatives within the same Markush structure often exceed 500 nM under identical assay conditions [1][2]. No direct head-to-head data for the naked 2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one building block versus its 2-piperidine analog are publicly available; therefore, this evidence is tagged as Class-level inference based on the closest elaborated analogs from the patent SAR tables. The compound serves as the unadorned core for generating these elaborated PI3Kδ inhibitors, making the pyrrolidine-specific vector the starting point for all active series members [1].
| Evidence Dimension | PI3Kδ biochemical IC50 |
|---|---|
| Target Compound Data | Not directly reported for the unadorned building block; clad analog with 2-pyrrolidine substitution achieves IC50 < 100 nM [1] |
| Comparator Or Baseline | Closest 2-piperidine analogs in same patent series show PI3Kδ IC50 > 500 nM [1] |
| Quantified Difference | ≥5-fold potency advantage for pyrrolidine-containing analogs over piperidine-containing analogs (class-level inference) |
| Conditions | PI3Kδ biochemical assay using recombinant enzyme; ATP concentration at Km; data extracted from US20190218217A1 SAR tables [1] |
Why This Matters
The ≥5-fold potency differential between pyrrolidine and piperidine analogs defines the pyrrolidine vector as non-negotiable for maintaining PI3Kδ activity in this scaffold class, making the 2-(pyrrolidin-1-yl) building block essential for any PI3Kδ library enumeration effort.
- [1] Cooke, N. G. et al., Novartis AG, 'Tetrahydro-Pyrido-Pyrimidine Derivatives as PI3Kdelta inhibitors', US Patent Application US20190218217A1, published 2019-07-18. Available at: https://patents.google.com/patent/US20190218217A1/ View Source
- [2] Novartis AG, 'Tetrahydro-Pyrido-Pyrimidine Derivatives', Patent US8653092B2, issued 2014-02-18. Available at: https://patents.google.com/patent/US8653092B2/ View Source
